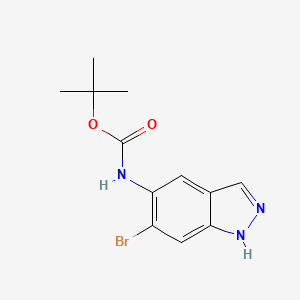

5-(Boc-amino)-6-bromo-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

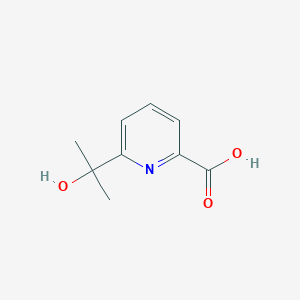

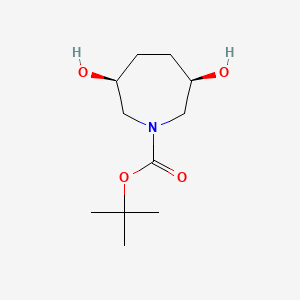

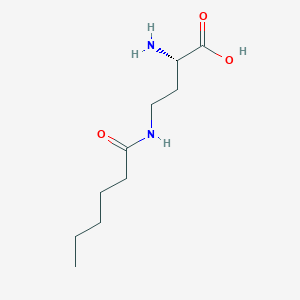

“5-(Boc-amino)-6-bromo-1H-indazole” is a compound that contains a Boc-protected amino group . The Boc (tert-butyl carbamate) group is a common protecting group used in organic synthesis, particularly for amines . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .

Molecular Structure Analysis

The molecular structure of a Boc-protected amine like “5-(Boc-amino)-6-bromo-1H-indazole” would consist of the amine group bonded to a Boc group, which is a carbamate functional group . The Boc group consists of a carbonyl (C=O) group and an oxygen atom bonded to a tert-butyl group .

Chemical Reactions Analysis

Boc-protected amines can undergo a variety of reactions. The Boc group can be cleaved under mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Boc-amino)-6-bromo-1H-indazole” would depend on the specific structure of the compound. Boc-protected amines in general are stable towards most nucleophiles and bases .

Applications De Recherche Scientifique

Green Chemistry and Catalyst-Free Synthesis

The Boc (tert-butoxycarbonyl) group is pivotal in green chemistry for the protection of amines. The compound “5-(Boc-amino)-6-bromo-1H-indazole” can be used in eco-friendly synthetic routes that avoid the use of solvents and catalysts, which is a significant step towards sustainable chemical synthesis .

Pharmaceutical Intermediates

As an intermediate, this compound is valuable in the synthesis of various pharmaceutical agents. The indazole moiety is a core structure in many drugs, and its modification through Boc-protected amines can lead to the development of new therapeutic agents with potential antibacterial, antiviral, and anti-inflammatory properties .

Protecting Group Chemistry

In synthetic organic chemistry, protecting groups like the Boc group in “5-(Boc-amino)-6-bromo-1H-indazole” are essential. They allow for the selective modification of molecules without affecting sensitive functional groups. This compound can be used to introduce the Boc group under mild conditions, which is beneficial for complex molecule synthesis .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The distinct chemical shifts that the indazole ring system provides in NMR spectroscopy make “5-(Boc-amino)-6-bromo-1H-indazole” useful as a standard or reference compound in analytical chemistry. It can help in the structural elucidation of complex molecules .

Mécanisme D'action

Target of Action

Compounds containing the indazole moiety are known to have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Mode of Action

The boc group (tert-butoxycarbonyl) is a widely used amino protecting group in peptide synthesis . It’s stable towards most nucleophiles and bases . The Boc group can be removed under acidic conditions, producing tert-butyl cations . This property might play a role in the compound’s interaction with its targets.

Biochemical Pathways

Indazole-containing compounds are known to interact with various biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

The boc group is known to improve the stability of compounds, which could potentially enhance the bioavailability of the compound .

Result of Action

Indazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The stability of the boc group could potentially make the compound more resistant to environmental factors .

Orientations Futures

The use of Boc-protected amines like “5-(Boc-amino)-6-bromo-1H-indazole” will likely continue to be important in organic synthesis, particularly in the synthesis of complex molecules where protecting groups are needed . Future research may focus on developing more efficient and environmentally friendly methods for the synthesis and deprotection of Boc-protected amines .

Propriétés

IUPAC Name |

tert-butyl N-(6-bromo-1H-indazol-5-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-10-4-7-6-14-16-9(7)5-8(10)13/h4-6H,1-3H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTCOTHOOSFIRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C2C(=C1)C=NN2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Boc-amino)-6-bromo-1H-indazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine](/img/structure/B6315288.png)

![Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315346.png)

![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)

![tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6315374.png)

![Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate](/img/structure/B6315377.png)